molecular formula C22H16N2O2 B5716711 4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

Cat. No.: B5716711
M. Wt: 340.4 g/mol
InChI Key: GMXGZPWJMDJIHT-UHFFFAOYSA-N
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Description

4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the direct C–H alkenylation of quinoline N-oxides has been explored as a strategy for synthesizing quinoline derivatives . This method involves the activation of C(sp2)–H bonds and subsequent cyclization to form the desired quinoline structure.

Industrial Production Methods

Industrial production of this compound may involve the use of scalable and efficient synthetic routes. Recent advances in green chemistry have led to the development of environmentally benign protocols for the synthesis of quinoline derivatives. These methods include the use of recyclable catalysts, solvent-free conditions, and microwave-assisted synthesis . Such approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives. These products are valuable intermediates for further chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

12-(4-nitrophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-24(26)16-11-8-15(9-12-16)22-19-7-3-6-18(19)21-17-5-2-1-4-14(17)10-13-20(21)23-22/h1-2,4-5,8-13H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXGZPWJMDJIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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